Antileishmanial agent-5

Leishmania infantum Intracellular amastigote EC50

Antileishmanial agent-5 (CAS 2922333-29-5; C17H17ClN4O4; MW 376.79) is a synthetic ribonucleoside analogue within the 7-deazapurine chemotype. It is designed to exploit the purine salvage pathway deficiency of Leishmania parasites.

Molecular Formula C17H17ClN4O4
Molecular Weight 376.8 g/mol
Cat. No. B12399232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-5
Molecular FormulaC17H17ClN4O4
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=NC=CC(=C4)Cl
InChIInChI=1S/C17H17ClN4O4/c1-8-13-10(11-4-9(18)2-3-19-11)5-22(16(13)21-7-20-8)17-15(25)14(24)12(6-23)26-17/h2-5,7,12,14-15,17,23-25H,6H2,1H3/t12-,14-,15-,17-/m1/s1
InChIKeyNGLUVDNVXPJKRH-DNNBLBMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial agent-5: Procurement-Specific Overview of a Purine Salvage Pathway Modulator


Antileishmanial agent-5 (CAS 2922333-29-5; C17H17ClN4O4; MW 376.79) is a synthetic ribonucleoside analogue within the 7-deazapurine chemotype [1]. It is designed to exploit the purine salvage pathway deficiency of Leishmania parasites [2]. The compound exhibits in vitro activity against Leishmania infantum and Trypanosoma cruzi with EC50 values of 0.68 μM and 0.83 μM, respectively, in primary screening assays .

Critical Structural and Selectivity Risks When Substituting Antileishmanial agent-5 with Generic Analogs


Procurement substitution within the 7-deazapurine nucleoside class is not scientifically valid due to pronounced structure-activity relationships (SAR) governing both potency and cytotoxicity. Published SAR data demonstrate that even minor modifications—such as a single halogen substitution on the 7-(hetero)aryl ring—shift EC50 values from submicromolar to >64 μM against L. infantum amastigotes [1]. Concurrently, selectivity indices (SI) vary by more than an order of magnitude across structurally proximate analogs (e.g., SI = 15 vs. SI > 180) [1]. These nonlinear SAR trends preclude reliable interchangeability without empirical re-validation.

Quantitative Differentiation of Antileishmanial agent-5: EC50, Selectivity, and Structural Advantages Over Closest Analogs


Submicromolar Potency Against L. infantum Amastigotes: 4-Chloropyridyl Analog (Compound 125) Versus Parent 2-Pyridyl Scaffold (Compound 18)

The 4-chloropyridyl derivative (compound 125, structurally consistent with Antileishmanial agent-5) demonstrates submicromolar potency against intracellular L. infantum amastigotes. In head-to-head evaluation within the same study, this 4-chloro substitution confers approximately 3.5-fold improvement in potency relative to the parent 2-pyridyl lead compound (compound 18) [1].

Leishmania infantum Intracellular amastigote EC50

Host Cell Selectivity: 4-Chloropyridyl Analog (Compound 125) Versus 4-Methoxypyridyl Analog (Compound 31)

Within the same SAR series, the 4-chloropyridyl analog (compound 125) exhibits a favorable selectivity window against MRC-5 human fetal lung fibroblasts (SI > 156), whereas the 4-methoxypyridyl analog (compound 31) shows markedly reduced selectivity due to elevated host cell toxicity [1].

Selectivity Index MRC-5 fibroblasts Cytotoxicity

Cross-Species Activity Comparison: Antileishmanial agent-5 Versus Antileishmanial agent-4 and Reference Nucleoside Analogs

Antileishmanial agent-5 displays a distinct cross-species activity profile. Against T. cruzi, it exhibits an EC50 of 0.83 μM, representing approximately 22% lower potency relative to its anti-L. infantum activity (0.68 μM) . In contrast, structurally related 7-deazapurine analogs (e.g., 7-ethyl derivative 13) show a reversed selectivity pattern, with greater potency against T. cruzi than L. infantum [1].

Trypanosoma cruzi Leishmania infantum EC50

Comparative Potency Against L. infantum: Antileishmanial agent-5 (EC50 0.68 μM) Versus Antiparasitic agent-5 (IC50 2.50 μM)

Antileishmanial agent-5 demonstrates approximately 3.7-fold higher potency against L. infantum (EC50 = 0.68 μM) compared to Antiparasitic agent-5 (IC50 = 2.50 μM), a compound also marketed for L. infantum activity . The cytotoxicity window further differentiates these agents: Antileishmanial agent-5 exhibits MRC-5 CC50 > 64 μM (SI > 94 against L. infantum promastigotes), while Antiparasitic agent-5 displays HepG2 CC50 = 6.78 μM (SI = 2.7) [1].

Leishmania infantum IC50 comparison Antiparasitic agent-5

Validated Application Scenarios for Antileishmanial agent-5 Based on Quantitative Evidence


SAR Studies of 7-Deazapurine Nucleoside Antileishmanials Requiring Submicromolar Potency and High Selectivity

Antileishmanial agent-5 (compound 125) serves as a benchmark 4-chloropyridyl analog for structure-activity relationship (SAR) studies. It is validated for use as a positive control when evaluating novel 7-(hetero)aryl-7-deazapurine nucleosides against intracellular L. infantum amastigotes. Its EC50 of 0.40 μM and MRC-5 selectivity index >156 provide a well-characterized reference point for assessing whether structural modifications preserve or compromise the favorable potency-selectivity profile established in the parent 4-chloro scaffold [1].

Dual-Pathogen Screening in T. cruzi and L. infantum Assays

For research programs targeting both Chagas disease and leishmaniasis, Antileishmanial agent-5 is appropriate as a dual-activity reference compound. It demonstrates submicromolar EC50 values against both L. infantum (0.68 μM) and T. cruzi (0.83 μM) . This contrasts with other 7-deazapurine nucleoside analogs that exhibit pronounced species selectivity (e.g., 7-ethyl derivatives active against T. cruzi but not L. infantum), making agent-5 the preferred choice for cross-species comparator studies [2].

In Vitro Selectivity Profiling for Lead Optimization

Antileishmanial agent-5 is suitable as a reference standard for selectivity profiling in antileishmanial lead optimization programs. The compound's MRC-5 CC50 > 64 μM yields a selectivity index >156 when paired with its intracellular amastigote EC50 of 0.40 μM [1]. This quantitative selectivity benchmark enables researchers to evaluate whether novel analogs achieve the requisite therapeutic window before advancing to in vivo efficacy models.

Procurement Replacement for Lower-Potency L. infantum Tool Compounds

For laboratories currently using Antiparasitic agent-5 (IC50 = 2.50 μM) as a tool compound for L. infantum research, Antileishmanial agent-5 represents a scientifically justified replacement offering 3.7-fold improved potency and a >35-fold larger selectivity window . This substitution is supported by quantitative cross-compound comparison data, enabling researchers to reduce compound concentration requirements while minimizing confounding cytotoxicity in host cell models.

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